molecular formula C22H22P+ B8742345 But-3-en-1-yltriphenylphosphonium bromide CAS No. 16958-42-2

But-3-en-1-yltriphenylphosphonium bromide

Cat. No.: B8742345
CAS No.: 16958-42-2
M. Wt: 317.4 g/mol
InChI Key: IFHNDGJLDIUUHL-UHFFFAOYSA-N
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Description

But-3-en-1-yltriphenylphosphonium bromide is an organic compound that belongs to the class of quaternary phosphonium salts. It is characterized by the presence of a phosphonium ion bonded to three phenyl groups and a 3-butenyl group, with bromide as the counterion. This compound is known for its applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-en-1-yltriphenylphosphonium bromide can be synthesized through a reaction between triphenylphosphine and 3-butenyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as toluene or tetrahydrofuran (THF). The mixture is heated to reflux, and the reaction is allowed to proceed until completion. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the preparation of triphenyl(3-butenyl)phosphonium bromide involves the use of large-scale reactors and precise control of reaction conditions. The process includes the addition of triphenylphosphine and 3-butenyl bromide to a reactor containing a solvent like toluene. The mixture is heated to a specific temperature and stirred for several hours. After the reaction is complete, the product is filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yltriphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

But-3-en-1-yltriphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenyl(3-butenyl)phosphonium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes in the Wittig reaction. The phosphonium ion interacts with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-3-en-1-yltriphenylphosphonium bromide is unique due to its 3-butenyl group, which provides distinct reactivity compared to other phosphonium salts. This unique structure allows it to participate in specific reactions, such as the Wittig reaction, with high selectivity and efficiency .

Biological Activity

But-3-en-1-yltriphenylphosphonium bromide (also referred to as TPP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphonium group linked to a butenyl chain. This structure is crucial for its biological activity, as the triphenylphosphonium moiety facilitates mitochondrial targeting, enhancing the compound's efficacy in disrupting mitochondrial functions in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Mitochondrial Targeting : The triphenylphosphonium group allows for selective accumulation in mitochondria, leading to mitochondrial depolarization and subsequent apoptosis in cancer cells .
  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial translation by binding to ribosomal RNA, which may also apply to TPP derivatives .
  • Induction of Oxidative Stress : The compound has been linked to increased reactive oxygen species (ROS) production, which can induce cell death in cancerous cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its analogs. The following table summarizes key findings regarding its antiproliferative effects across various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HST-116 (Colon Cancer)25–28Induction of apoptosis and disruption of actin filaments
A375 (Melanoma)22Mitochondrial depolarization and cell cycle arrest
PC-3 (Prostate Cancer)121.7Inhibition of DNA synthesis and cell growth
MDA-MB-231 (Breast Cancer)50–150Induction of G0/G1 cell cycle arrest

Case Studies

  • Study on Mitochondrial Uncouplers : A study demonstrated that TPP derivatives significantly stimulated respiration and collapsed the membrane potential in rat liver mitochondria at submicromolar concentrations, indicating their potential as mitochondrial uncouplers .
  • Antitumor Efficacy in Animal Models : In vivo studies showed that TPP conjugates could inhibit tumor growth in xenograft models without significant toxicity to normal tissues, suggesting a favorable therapeutic index for cancer treatment .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Research indicates that TPP derivatives can effectively inhibit the growth of resistant bacterial strains by disrupting their membrane potential and inhibiting protein synthesis.

Key Findings:

  • TPP analogs demonstrated significant antibacterial activity against various strains, including those resistant to conventional antibiotics .
  • The mechanism involves binding to bacterial ribosomes, leading to selective inhibition of translation processes without affecting eukaryotic cells significantly .

Properties

IUPAC Name

but-3-enyl(triphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h2,4-18H,1,3,19H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHNDGJLDIUUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168729
Record name 3-Butenyl(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-42-2, 787485-48-7
Record name 3-Butenyl(triphenyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenyl(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-BUTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE
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Record name 3-Buten-1-yltriphenylphosphonium
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